2-Ethoxy-5-nitrobenzamide
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Overview
Description
2-Ethoxy-5-nitrobenzamide is an organic compound with the molecular formula C9H10N2O4. It is a derivative of benzamide, characterized by the presence of an ethoxy group at the 2-position and a nitro group at the 5-position on the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-nitrobenzamide typically involves the nitration of 2-ethoxybenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process includes careful temperature control and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-5-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 2-Ethoxy-5-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including prokinetic agents like cinitapride.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its potential antibacterial and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-nitrobenzamide, particularly in its pharmacologically active forms, involves interaction with specific molecular targets. For example, cinitapride, a derivative, acts as an agonist at 5-HT1 and 5-HT4 receptors and an antagonist at 5-HT2 receptors. This interaction enhances gastrointestinal motility and provides antiemetic effects .
Comparison with Similar Compounds
Cinitapride: A prokinetic agent with similar structural features.
Metoclopramide: Another benzamide derivative used as an antiemetic and prokinetic agent.
Domperidone: A dopamine antagonist with prokinetic properties.
Uniqueness: 2-Ethoxy-5-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
59263-63-7 |
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Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-ethoxy-5-nitrobenzamide |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-8-4-3-6(11(13)14)5-7(8)9(10)12/h3-5H,2H2,1H3,(H2,10,12) |
InChI Key |
BMZUXKCCKVPKAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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